molecular formula C17H11F8NO2 B5153250 4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide

4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5153250
M. Wt: 413.26 g/mol
InChI Key: QCUZWYLTKYLQLN-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Phenyl Intermediate: The initial step involves the introduction of fluorine atoms onto a phenyl ring through electrophilic aromatic substitution reactions. This can be achieved using reagents such as fluorine gas or other fluorinating agents under controlled conditions.

    Attachment of the Propoxy Group: The next step involves the introduction of the 2,2,3,3-tetrafluoropropoxy group. This can be accomplished through nucleophilic substitution reactions, where the fluorinated phenyl intermediate reacts with a suitable propoxy precursor.

    Amidation Reaction: The final step involves the formation of the benzamide moiety. This can be achieved through an amidation reaction, where the fluorinated phenyl intermediate reacts with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in various chemical research studies.

    Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and enzymes.

    Industry: In the industrial sector, the compound can be used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain proteins and enzymes, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide: This compound is similar in structure but contains a chlorine atom instead of a fluorine atom.

    4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(difluoromethyl)phenyl]benzamide: This compound is similar but contains a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of 4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide lies in its specific combination of fluorine atoms and functional groups, which can impart unique chemical and biological properties. The presence of multiple fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to certain molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F8NO2/c18-10-3-1-9(2-4-10)14(27)26-11-5-6-12(17(23,24)25)13(7-11)28-8-16(21,22)15(19)20/h1-7,15H,8H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUZWYLTKYLQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)C(F)(F)F)OCC(C(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F8NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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